Ethyl 3-methyl-1H-pyrrole-1-carboxylate
CAS No.:
Cat. No.: VC17261112
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2 |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | ethyl 3-methylpyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C8H11NO2/c1-3-11-8(10)9-5-4-7(2)6-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | HBHOCWIUYPCALX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1C=CC(=C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrole ring () with a methyl group at the 3-position and an ethyl ester (-COOCHCH) at the 1-position . The aromaticity of the pyrrole ring is partially maintained despite the electron-withdrawing ester group, which influences its reactivity in electrophilic substitution reactions .
Key Structural Features:
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. For instance, the -NMR spectrum of ethyl 3-methyl-1H-pyrrole-1-carboxylate exhibits distinct signals for the methyl group (δ ~2.41 ppm) and ethyl ester protons (δ ~1.30–4.20 ppm) . Infrared (IR) spectroscopy reveals characteristic carbonyl (C=O) stretching vibrations at ~1700 cm .
Synthetic Methodologies
Conventional Synthesis Routes
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is typically synthesized via Friedel-Crafts acylation or esterification of pyrrole derivatives. A practical method involves the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using -chlorosuccinimide (NCS) in dichloromethane, yielding the target compound in 61% isolated yield after crystallization .
Representative Reaction Scheme:
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Friedel-Crafts Acylation:
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Chlorination:
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and yield. For example, a 1 g-scale reaction using acetonitrile and acetic acid as solvents achieves >90% conversion under mild conditions (0°C) .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Ethyl 3-methyl-1H-pyrrole-1-carboxylate is a key intermediate in developing bacterial DNA gyrase inhibitors. Structural modifications at the 3-methyl and 1-carboxylate positions yield nanomolar-potency compounds against Staphylococcus aureus and Escherichia coli .
Bioactivity Highlights:
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DNA Gyrase Inhibition: IC values ranging from 12–45 nM for halogenated derivatives .
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Antimicrobial Activity: MIC values of 0.5–2 µg/mL against drug-resistant strains .
Agrochemical Development
The compound’s reactivity enables its use in synthesizing herbicides and fungicides. For instance, coupling with thiourea derivatives produces compounds with broad-spectrum antifungal activity .
Comparative Analysis with Analogous Pyrrole Derivatives
The substitution pattern on the pyrrole ring significantly impacts physicochemical and biological properties. The table below compares ethyl 3-methyl-1H-pyrrole-1-carboxylate with structurally related compounds:
Challenges and Future Directions
Synthetic Optimization
Current methods face limitations in regioselectivity during halogenation. Advanced catalytic systems, such as palladium-mediated cross-coupling, could improve yield and selectivity .
Unexplored Biological Targets
While the compound’s antimicrobial properties are well-documented, its potential as an anticancer or anti-inflammatory agent remains underexplored. Computational docking studies suggest affinity for kinase targets like EGFR and VEGFR .
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